2-溴-3'-甲氧基苯乙酮-13CD3

描述

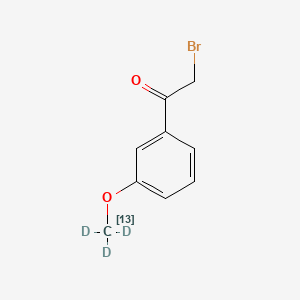

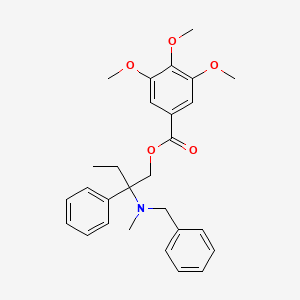

2-Bromo-3’-methoxyacetophenone-13CD3 is a deuterated derivative of 2-Bromo-3’-methoxyacetophenone, which is a popular reagent used in organic synthesis . The deuterated version of this compound is particularly useful for NMR spectroscopy studies due to its unique isotopic labeling . The compound is a white to off-white solid with a molecular formula of C9H6BrD3O2 .

Molecular Structure Analysis

The molecular formula of 2-Bromo-3’-methoxyacetophenone-13CD3 is C9H9BrO2 . It has a bromine atom attached to the benzene ring, making it a suitable reagent for substitution reactions . The methoxy group and the carbonyl group on the benzene ring also contribute to its reactivity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.08 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 159 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .科学研究应用

对映选择性还原

- 2-溴-3'-甲氧基苯乙酮衍生物已用于对映选择性还原,一项研究使用胡萝卜和芹菜酶系统实现了 100% 的产率和对映体过量 (Mączka & Mironowicz,2004 年)。

光谱和结构分析

- 使用 DFT/B3LYP 方法确定了该化合物的稳定几何构型、结构参数和振动频率,提供了取代基对苯环振动频率影响的见解 (Arjunan 等人,2014 年)。

- 另一项研究重点关注 2-甲氧基苯乙酮的构象偏好,基于长程自旋-自旋偶合常数揭示了取代基团的特定排列 (Schaefer 等人,1984 年)。

反应性和合成

- 研究探索了 α,α-二溴-2-甲氧基苯乙酮与各种亲核试剂的反应性,证明了亲溴取代/质子化/亲碳取代级联过程 (Tatar 等人,2010 年)。

- 研究了使用 3-取代苯乙酮合成 α,α'-二甲基芪的几何异构体,提供了对不同异构体形成的见解 (Nagai,1961 年)。

催化和化学转化

- 甲氧基取代的苯乙酮(包括 2-溴-3'-甲氧基苯乙酮的衍生物)用于均相不对称氢化,显示出不同水平的反应性和对映选择性 (Li 等人,2000 年)。

先进材料和化学分析

- 使用傅里叶变换红外光谱研究了 4-甲氧基苯乙酮在铌酸上的吸附,这提供了对吸附模式和表面酸度的见解 (Ahmad 等人,1999 年)。

作用机制

Target of Action

It is known to be an alkylating agent , which suggests that it may interact with nucleophilic sites in biological molecules, such as the nitrogen and oxygen atoms in DNA bases.

Mode of Action

As an alkylating agent, 2-Bromo-3’-methoxyacetophenone-13CD3 can form covalent bonds with its targets, leading to modifications in their structure and function . This interaction can result in changes at the molecular level, potentially affecting the activity of enzymes, the structure of proteins, or the integrity of genetic material.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3’-methoxyacetophenone-13CD3 . .

生化分析

Biochemical Properties

2-Bromo-3’-methoxyacetophenone-13CD3 is an alkylating agent . It has been used to stabilize clopidogrel active metabolite (AM) in human plasma . It has also been used in the derivatisation of active metabolites in blood to ensure its stability during sample processing and storage

Cellular Effects

As an alkylating agent, it may interact with various cellular components and influence cell function

Molecular Mechanism

As an alkylating agent, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

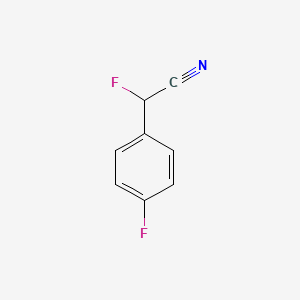

IUPAC Name |

2-bromo-1-[3-(trideuterio(113C)methoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHBIFQNQQUFI-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)